Isothiocyanatocycloheptane

Overview

Description

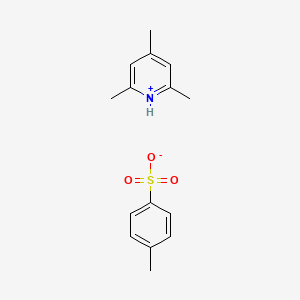

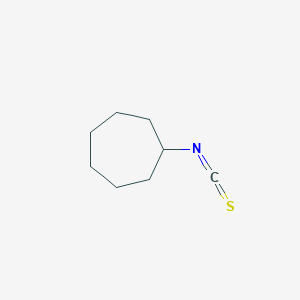

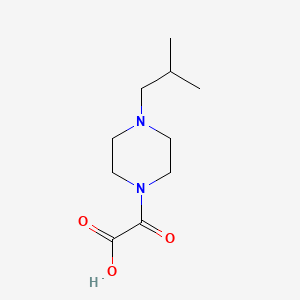

Isothiocyanatocycloheptane is a type of isothiocyanate (ITC), which are bioactive products resulting from enzymatic hydrolysis of glucosinolates . The molecular formula of Isothiocyanatocycloheptane is C8H13NS .

Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis route has been explored where isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .

Molecular Structure Analysis

The molecular structure of Isothiocyanatocycloheptane can be determined using various techniques. For instance, a tool named “What is this? (WIT)” can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Another method involves using a diffractometer specifically designed for 3D ED/microED .

Chemical Reactions Analysis

The chemical reactions involving Isothiocyanatocycloheptane can be analyzed using various mathematical tools for model sensitivity and uncertainty analysis . These tools can help in determining key model input parameters that drive the uncertainty in predicted model outputs .

Physical And Chemical Properties Analysis

The physical and chemical properties of Isothiocyanatocycloheptane can be analyzed using various techniques. For instance, high-throughput material research can be used to measure physical properties and biological performance of many different polymeric biomaterials .

Scientific Research Applications

-

Silica-based Nanoparticles

- Field : Nanotechnology

- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Method : The fabrication of functionalized silica nanoparticles involves surface modification steps to enhance various properties of the silica surface .

- Results : These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Chitosan

- Field : Biotechnology

- Application : Chitosan is a biopolymer obtained from chitin, one of the most abundant and renewable material on Earth. It has attracted major scientific and industrial interests due to its particular macromolecular structure, biocompatibility, biodegradability and other intrinsic functional properties .

- Method : Chitosan and its derivatives have practical applications in various industries. The specific methods of application or experimental procedures would depend on the specific use-case .

- Results : Chitosan has been used in food industry, agriculture, pharmacy, medicine, cosmetology, textile and paper industries, and chemistry .

-

Thio- and Dithiocarbamates

- Field : Organic Chemistry

- Application : The multicomponent synthesis of thio- and dithiocarbamates from isocyanides .

- Method : A diverse set of nucleophilic additives, such as NaH, NaOEt, Cs2CO3, DIPEA or DBU, are able to activate sulfur .

- Results : This method has been used for the synthesis of thio- and dithiocarbamates .

-

(4+3) Cycloaddition Strategies

- Field : Organic Chemistry

- Application : (4+3) Cycloadditions have been widely applied in synthesis, and in the synthesis of natural products .

- Method : Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .

- Results : These reactions have been used for the synthesis of a range of complex molecules .

-

Reactive Ion Etching

- Field : Microfabrication

- Application : This paper reviews the recent advances in reaction-ion etching (RIE) for application in high-aspect-ratio microfabrication .

- Method : High-aspect-ratio etching of materials used in micro- and nanofabrication has become a very important enabling technology particularly for bulk micromachining applications .

- Results : This method has revolutionized bulk micromachining technologies .

-

Blocked Isocyanates

- Field : Polymer Chemistry

- Application : Blocked isocyanates are used in a variety of applications, including as crosslinkers in coatings .

- Method : The blocking group in blocked isocyanates can be removed by heat or a catalyst, allowing the isocyanate group to react .

- Results : Blocked isocyanates provide a way to store and handle isocyanates safely, and they have been used in a variety of industrial applications .

-

(4+3) Cycloaddition Strategies

- Field : Organic Chemistry

- Application : (4+3) Cycloadditions have been widely applied in synthesis, and in the synthesis of natural products .

- Method : Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .

- Results : These reactions have been used for the synthesis of a range of complex molecules .

-

Reactive Ion Etching

- Field : Microfabrication

- Application : This paper reviews the recent advances in reaction-ion etching (RIE) for application in high-aspect-ratio microfabrication .

- Method : High-aspect-ratio etching of materials used in micro- and nanofabrication has become a very important enabling technology particularly for bulk micromachining applications .

- Results : This method has revolutionized bulk micromachining technologies .

-

Blocked Isocyanates

- Field : Polymer Chemistry

- Application : Blocked isocyanates are used in a variety of applications, including as crosslinkers in coatings .

- Method : The blocking group in blocked isocyanates can be removed by heat or a catalyst, allowing the isocyanate group to react .

- Results : Blocked isocyanates provide a way to store and handle isocyanates safely, and they have been used in a variety of industrial applications .

Safety And Hazards

Future Directions

While specific future directions for Isothiocyanatocycloheptane are not mentioned in the search results, there are general future directions for the field of isothiocyanates. For instance, the new generation of surgical robots for ICH will facilitate quantitative, precise, individualized, standardized treatment strategies for ICH . Another future direction involves the development of heterocycles, which have not been used in this field so far .

properties

IUPAC Name |

isothiocyanatocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNJAJWMDQTLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383643 | |

| Record name | isothiocyanatocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiocyanatocycloheptane | |

CAS RN |

81542-16-7 | |

| Record name | isothiocyanatocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81542-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)